![molecular formula C14H13N3O2S B11696908 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide group, a pyridine ring, and a hydroxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(pyridin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its hydroxyphenyl group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the pyridine ring can interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxyphenyl group and a pyridine ring allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-2-1-5-11(12)9-16-17-13(19)10-20-14-7-3-4-8-15-14/h1-9,18H,10H2,(H,17,19)/b16-9+ |
InChI Key |
UDJNEVSUKFFJTE-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11696850.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)
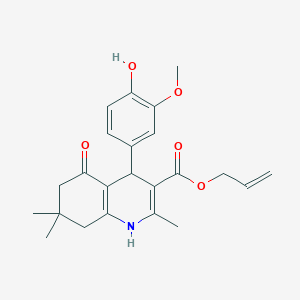
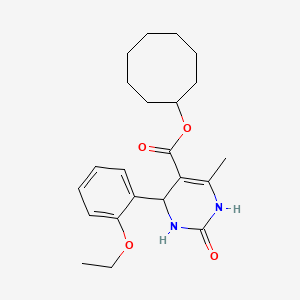
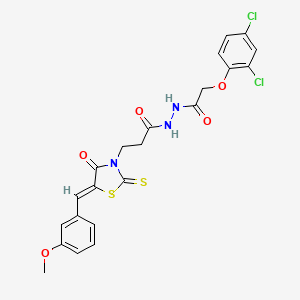
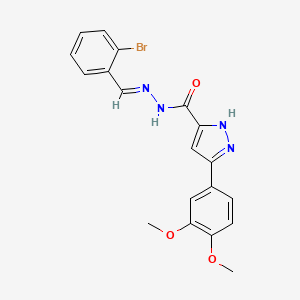
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
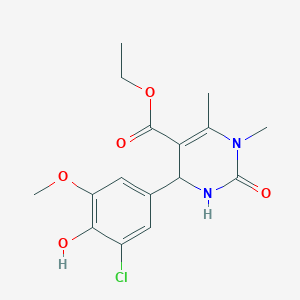
![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
